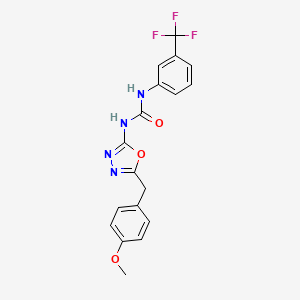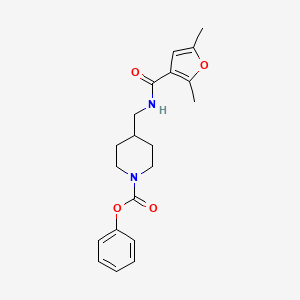
Phenyl 4-((2,5-dimethylfuran-3-carboxamido)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 4-((2,5-dimethylfuran-3-carboxamido)methyl)piperidine-1-carboxylate is a chemical compound that has shown great potential in scientific research. It is a piperidine derivative that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Research into the synthesis of heterocyclic compounds, such as those involving piperidine and pyridine derivatives, highlights the importance of these structures in medicinal chemistry. For example, the work by Prostakov et al. (1967) on the preparation of 3, 5-dimethyl-4-phenylpyridine through catalytic dehydrogenation and N-demethylation of related piperidines underscores the utility of these methods in synthesizing complex molecules (Prostakov, Sorokin, & Ismailov, 1967).
Potential Therapeutic Applications
Several studies have evaluated the biological activities of piperidine derivatives, indicating their potential in therapeutic applications. For instance, compounds with the piperidine moiety have been investigated for their anti-cancer, anti-inflammatory, and anti-viral properties. The study by Thalji et al. (2013) on 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase identifies these compounds as potential tools for in vivo investigation, highlighting the therapeutic relevance of piperidine derivatives in disease models (Thalji et al., 2013).
Exploration of Molecular Mechanisms
The exploration of molecular mechanisms underlying the biological activities of piperidine derivatives further supports their research significance. For example, the work on trans-3,4-dimethyl-4-(3-carboxamidophenyl)piperidines by Le Bourdonnec et al. (2003) as micro opioid receptor antagonists provides insight into the structure-activity relationships crucial for designing drugs targeting opioid receptors (Le Bourdonnec et al., 2003).
Mecanismo De Acción
Target of Action
It’s often the case that such compounds are designed to interact with specific proteins or enzymes in the body, altering their function and leading to therapeutic effects .
Mode of Action
Typically, such compounds interact with their targets by binding to active sites or other functional regions, which can inhibit or enhance the target’s activity .
Biochemical Pathways
The compound’s interaction with its targets would likely influence various biochemical pathways, leading to downstream effects on cellular functions .
Result of Action
Generally, the result of a compound’s action would be observed as changes in cellular processes or functions, potentially leading to therapeutic effects .
Action Environment
Such factors could include pH, temperature, and the presence of other molecules, which can all impact the compound’s effectiveness .
Propiedades
IUPAC Name |
phenyl 4-[[(2,5-dimethylfuran-3-carbonyl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-14-12-18(15(2)25-14)19(23)21-13-16-8-10-22(11-9-16)20(24)26-17-6-4-3-5-7-17/h3-7,12,16H,8-11,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAILIBWBEXGAAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2537025.png)
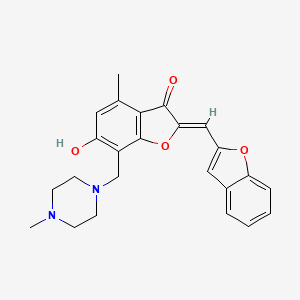
![N-cyclohexyl-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2537027.png)
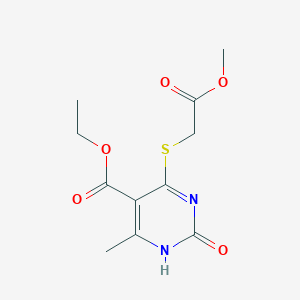
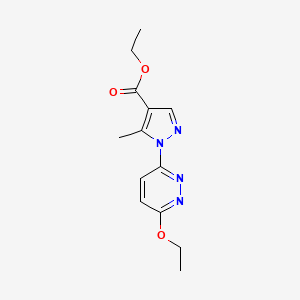
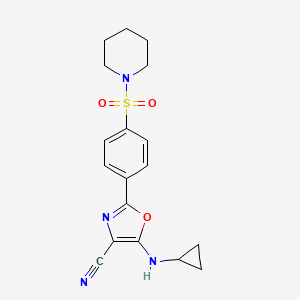
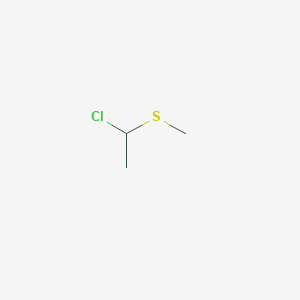
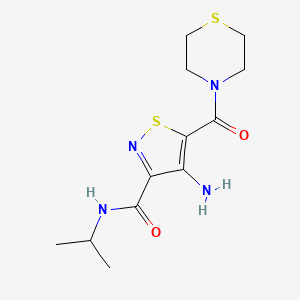
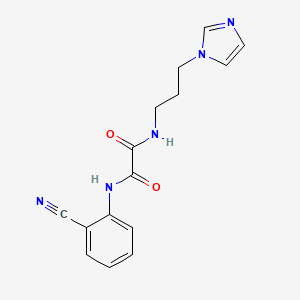
![N-(3,4-dichlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2537040.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2537042.png)
![8-(4-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)
![2-[2-(benzyloxy)phenoxy]-N-(cyanomethyl)acetamide](/img/structure/B2537044.png)
